Azetidin-3-ylmethanesulfonamide

Description

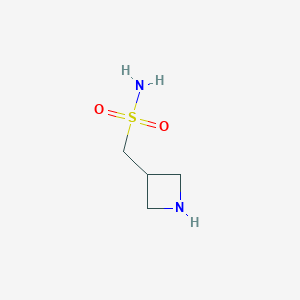

Azetidin-3-ylmethanesulfonamide is a heterocyclic compound featuring a four-membered azetidine ring with a methanesulfonamide group attached to the 3-position. Its strained azetidine ring confers unique conformational properties, influencing its interactions with biological targets. This scaffold is widely utilized in medicinal chemistry, particularly in the design of central nervous system (CNS) therapeutics and antiviral agents. For example, derivatives such as AVE1625 (a CB1 receptor antagonist) and Drinabant (CAS 358970-97-5) incorporate bulky aromatic substituents on the azetidine nitrogen, enhancing receptor binding affinity . The methanesulfonamide group is critical for hydrogen bonding and stabilizing molecular interactions, as seen in enzyme inhibitors and ion channel modulators .

Properties

Molecular Formula |

C4H10N2O2S |

|---|---|

Molecular Weight |

150.20 g/mol |

IUPAC Name |

azetidin-3-ylmethanesulfonamide |

InChI |

InChI=1S/C4H10N2O2S/c5-9(7,8)3-4-1-6-2-4/h4,6H,1-3H2,(H2,5,7,8) |

InChI Key |

KLLLPYULMYKGEL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)CS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Azetidin-3-ylmethanesulfonamide can be synthesized through various methods. One common approach involves the reaction of azetidin-3-one with methanesulfonamide under basic conditions. Another method includes the aza-Michael addition of azetidin-3-ylideneacetate with methanesulfonamide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, has been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-ylmethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and the use of solvents like tetrahydrofuran .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted azetidines, which can be further utilized in various synthetic applications .

Scientific Research Applications

Azetidin-3-ylmethanesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents.

Industry: The compound is utilized in the production of polymers and other industrial materials

Mechanism of Action

The mechanism of action of azetidin-3-ylmethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in CB1 Antagonism

AVE1625 (N-{1-[Bis-(4-chloro-phenyl)-methyl]-azetidin-3-yl}-N-(3,5-difluoro-phenyl)-methanesulfonamide):

- Drinabant (N-[1-[Bis(4-chlorophenyl)methyl]azetidin-3-yl]-N-(3,5-difluorophenyl)methanesulfonamide): Shares structural similarity with AVE1625 but differs in substituent arrangement. No explicit activity data is provided, but its design suggests comparable CB1 targeting .

Key Difference: Minor structural variations in aromatic substituents may modulate selectivity and metabolic stability, though both compounds prioritize CNS penetration.

Azetidine Linkers in NS5B Polymerase Inhibitors

In a quinoline-based series targeting hepatitis C virus (HCV) NS5B polymerase, azetidine was evaluated as a linker between the quinoline core and methanesulfonamide group:

- Compound 47 (azetidine linker):

- Compound 48 (pyrrolidine linker):

Key Insight : Azetidine’s smaller ring size and conformational flexibility may reduce binding efficiency compared to five-membered rings like pyrrolidine.

Methanesulfonamide Isosteres in Ion Channel Modulation

- Zonisamide Analogs :

- Azetidin-3-ylmethanesulfonamide Derivatives :

Data Tables

Table 2: Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.